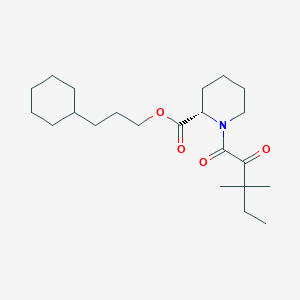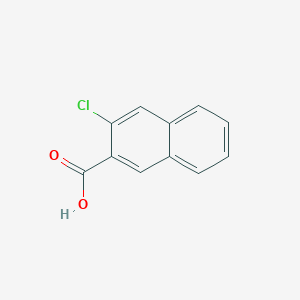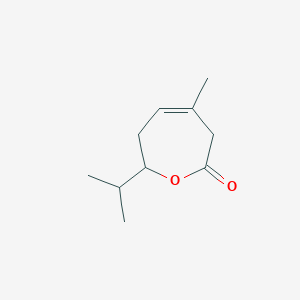
5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one is a chemical compound that belongs to the oxepin family. It has a cyclic structure with a seven-membered ring containing an oxygen atom. This compound has gained attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one is not fully understood. However, it is believed to work by inhibiting certain enzymes that play a role in inflammation and cancer growth.
Effets Biochimiques Et Physiologiques
Studies have shown that 5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one has anti-inflammatory effects. It has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. It has also been investigated for its potential to inhibit cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one in lab experiments is its ability to inhibit inflammation and cancer cell growth. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
1. Investigating the potential use of 5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one in drug delivery systems.
2. Studying the mechanism of action of 5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one in more detail.
3. Investigating the potential use of 5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one in the treatment of other inflammatory diseases.
4. Studying the toxicity of 5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one in animal models.
5. Investigating the potential use of 5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one in combination with other drugs for the treatment of cancer.
Méthodes De Synthèse
The synthesis of 5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one can be achieved through various methods. One of the most common methods is the reaction of 2,3-dimethyl-2-butene with maleic anhydride in the presence of a catalyst. This reaction leads to the formation of the oxepin ring.
Applications De Recherche Scientifique
5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one has shown potential applications in scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. It has also been investigated for its potential use in drug delivery systems.
Propriétés
Numéro CAS |
199797-32-5 |
|---|---|
Nom du produit |
5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one |
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
5-methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one |
InChI |
InChI=1S/C10H16O2/c1-7(2)9-5-4-8(3)6-10(11)12-9/h4,7,9H,5-6H2,1-3H3 |
Clé InChI |
LSGCAEJYDNWOBG-UHFFFAOYSA-N |
SMILES |
CC1=CCC(OC(=O)C1)C(C)C |
SMILES canonique |
CC1=CCC(OC(=O)C1)C(C)C |
Synonymes |
2(3H)-Oxepinone,6,7-dihydro-4-methyl-7-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




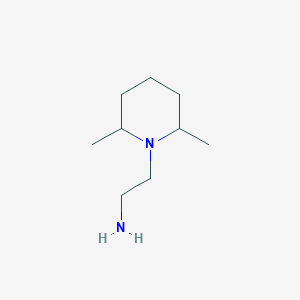
![5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B173738.png)
![2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone](/img/structure/B173741.png)
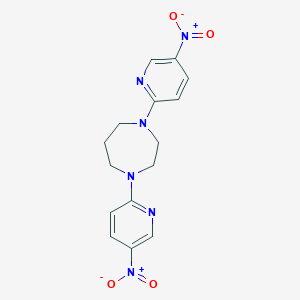
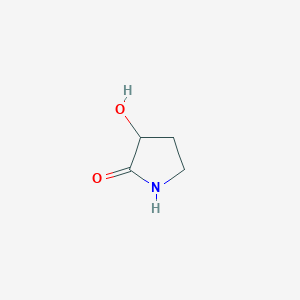
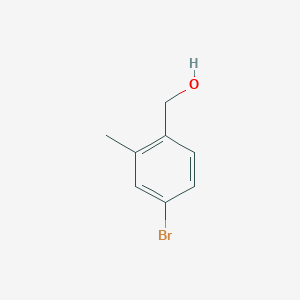
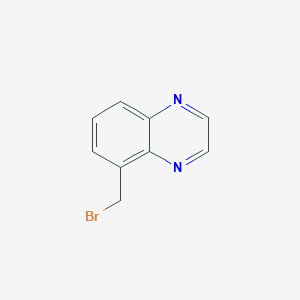
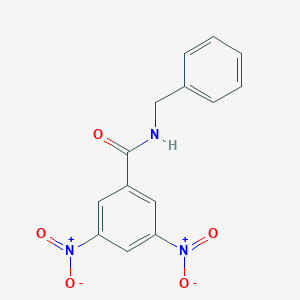
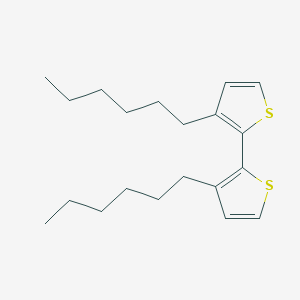
![1,4-Bis[(3-ethyl-3-oxetanylmethoxy)methyl]benzene](/img/structure/B173767.png)
![2-[(3-Chlorobenzyl)thio]ethanamine](/img/structure/B173770.png)
